molecular formula C11H14BrNO B7572505 2-(2-Bromophenyl)-4-methylmorpholine

2-(2-Bromophenyl)-4-methylmorpholine

Cat. No. B7572505
M. Wt: 256.14 g/mol
InChI Key: KPNKTJHIQGLLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BPh-MM or 2-Bromo-4-methylmorpholine. This compound has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methylmorpholine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammation process. BPh-MM has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Bromophenyl)-4-methylmorpholine have been extensively studied. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-Bromophenyl)-4-methylmorpholine in lab experiments is its unique chemical properties, which make it an ideal candidate for various applications. It is also readily available and can be synthesized in high yield and purity. However, one of the limitations of using BPh-MM is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the research and development of 2-(2-Bromophenyl)-4-methylmorpholine. One of the potential applications of BPh-MM is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It can also be used as a building block in the synthesis of new bioactive compounds. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.
Conclusion
In conclusion, 2-(2-Bromophenyl)-4-methylmorpholine is a chemical compound that has been extensively used in scientific research due to its unique chemical properties and potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo models. BPh-MM has also been reported to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. Further studies are needed to fully understand the mechanism of action of BPh-MM and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(2-Bromophenyl)-4-methylmorpholine can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromophenylamine with 4-methylmorpholine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product in high yield and purity.

Scientific Research Applications

2-(2-Bromophenyl)-4-methylmorpholine has been extensively used in scientific research due to its unique chemical properties. It has been found to have potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BPh-MM has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. It has also been used as a building block in the synthesis of various bioactive compounds.

properties

IUPAC Name

2-(2-bromophenyl)-4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKTJHIQGLLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-4-methylmorpholine

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